molecular formula C12H16O3 B3187599 2-(1-Adamantyl)-2-oxoacetic acid CAS No. 16091-98-8

2-(1-Adamantyl)-2-oxoacetic acid

Cat. No. B3187599
CAS RN: 16091-98-8
M. Wt: 208.25 g/mol
InChI Key: VQYXDIHZFDPTTL-UHFFFAOYSA-N
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Description

“2-(1-Adamantyl)-2-oxoacetic acid” is a derivative of adamantane . Adamantane is an organic compound that can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “2-(1-Adamantyl)-2-oxoacetic acid” could involve similar methods, but specific synthesis processes for this compound were not found in the available resources.

Scientific Research Applications

Synthesis Methodologies

  • Novel Synthesis Approaches : A study by Pan et al. (2013) describes a simple and efficient synthetic route to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, achieved through a direct oxidation reaction of adamantan-1-yl-ethan-1-one (Pan et al., 2013). Another research by Wang et al. (2018) focuses on the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate in saxagliptin production, a medication for type 2 diabetes mellitus (T2DM), from 1-adamantanecarboxylic acid via oxidation (Wang et al., 2018).

Pharmaceutical Intermediates

  • Production of Saxagliptin Intermediate : A study by Liao et al. (2019) reports on a mild method for preparing 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid, an intermediate in saxagliptin production, with an overall yield of around 60%, offering a new approach for commercial production (Liao et al., 2019).

Antiviral Applications

  • Potential in Antiviral Drug Synthesis : Research by Khan et al. (2012) synthesizes 2-adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles from 2-(1-adamantyl)-2-oxoacetic acid, exhibiting moderate activity against HIV-1 and HIV-2, suggesting potential for further development as an antiviral agent (Khan et al., 2012).

Chemical Transformation Studies

  • Catalytic Transformations : Elangovan et al. (2007) discuss the catalytic transformation of 1-adamantanol, leading to various 2-adamantane derivatives including 2-(1-adamantyl)-2-oxoacetic acid, highlighting the versatility of adamantane-based compounds (Elangovan et al., 2007).

properties

IUPAC Name

2-(1-adamantyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYXDIHZFDPTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253812
Record name α-Oxotricyclo[3.3.1.13,7]decane-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)-2-oxoacetic acid

CAS RN

16091-98-8
Record name α-Oxotricyclo[3.3.1.13,7]decane-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16091-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Oxotricyclo[3.3.1.13,7]decane-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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